D-Arabinitol-13C5: Structural Dynamics, Isotopic Enrichment, and Applications in Clinical Metabolomics
D-Arabinitol-13C5: Structural Dynamics, Isotopic Enrichment, and Applications in Clinical Metabolomics
Executive Summary
The accurate quantification of trace metabolites in complex biological matrices is a cornerstone of modern clinical diagnostics and metabolic flux analysis. D-Arabinitol, a five-carbon sugar alcohol (pentitol), has emerged as a critical biomarker for invasive candidiasis—a severe fungal infection with high mortality rates in immunocompromised patients[1][2]. To achieve the analytical precision required for clinical diagnostics, stable isotope-labeled internal standards are indispensable. This whitepaper provides an in-depth technical analysis of D-Arabinitol-13C5 , detailing its chemical structure, the causality behind its isotopic enrichment, and field-proven analytical methodologies for its use in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Structural Dynamics and Isotopic Rationale
Chemical Structure and Stereochemistry
D-Arabinitol ( C5H12O5 ) is an acyclic polyol. Its stereochemistry is defined by the D-configuration at its chiral centers. In mammalian systems, both D- and L-enantiomers of arabinitol are present due to dietary absorption and endogenous metabolism[1]. However, pathogenic Candida species (with the exception of C. krusei and C. glabrata) almost exclusively synthesize the D-enantiomer[1][3].
The Causality of Uniform 13C Enrichment
D-Arabinitol-13C5 is the fully labeled isotopologue where all five carbon atoms are replaced with Carbon-13 ( 13C ).
Why a +5 Da mass shift? In mass spectrometry, the natural isotopic abundance of 13C is approximately 1.1%. For a five-carbon molecule like endogenous D-arabinitol (molecular weight ~152.15 g/mol ), the natural M+1 isotopologue (containing one natural 13C ) represents about 5.5% of the base peak signal. If a partially labeled standard (e.g., D-Arabinitol-13C1) were used, the natural heavy isotopes of the highly concentrated endogenous analyte would bleed into the internal standard's mass channel, skewing the quantitative ratio.
By uniformly labeling all five carbons (molecular weight ~157.11 g/mol )[4][5], we induce a +5 Dalton mass shift. This completely isolates the isotopic envelope of the internal standard from the endogenous analyte, eliminating cross-talk and ensuring a linear dynamic range even at trace concentrations in urine or serum.
Mass shift rationale preventing isotopic interference in MS quantification.
Metabolic Origins and Clinical Utility
During invasive candidiasis, fungal proliferation in the host leads to the secretion of D-arabinitol into the bloodstream, which is subsequently cleared by the kidneys into the urine[1][2]. The fungal production of D-arabinitol is driven by the enzyme D-arabinitol 4-dehydrogenase, which reduces D-ribulose-5-phosphate—an intermediate of the Pentose Phosphate Pathway (PPP)—into D-arabinitol[1].
Because patients with renal dysfunction naturally accumulate both D- and L-arabinitol, measuring total arabinitol can yield false positives. The diagnostic gold standard is therefore the D-arabinitol / L-arabinitol ratio or the D-arabinitol / Creatinine ratio [2][6]. D-Arabinitol-13C5 acts as the universal calibrator in these enantioselective assays.
Metabolic synthesis of D-Arabinitol via the Pentose Phosphate Pathway in Candida species.
Analytical Workflows and Self-Validating Protocols
To quantify the D-/L-arabinitol ratio accurately, GC-MS is the preferred modality[2][6]. However, sugar alcohols are highly polar and non-volatile due to extensive hydrogen bonding across their five hydroxyl (-OH) groups.
Causality of Derivatization: We must replace the active hydrogens with trimethylsilyl (TMS) groups using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This neutralizes polarity, drastically lowers the boiling point, and imparts the thermal stability required for gas-phase separation.
Self-Validating GC-MS Protocol for Urine Analysis
This protocol is designed as a self-validating system: the inclusion of the 13C5 standard before extraction accounts for any volumetric losses, matrix suppression, or incomplete derivatization, as the standard and the analyte will behave identically.
Step 1: Sample Aliquoting & Isotopic Spiking
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Transfer 100 µL of patient urine (or serum) into a microcentrifuge tube.
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Spike with 10 µL of D-Arabinitol-13C5 working solution (e.g., 50 µg/mL in methanol). Validation check: The known spike concentration must fall within the linear range of the expected physiological concentration.
Step 2: Protein Precipitation & Extraction
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Add 400 µL of ice-cold methanol to precipitate proteins.
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Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean glass GC vial.
Step 3: Lyophilization
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Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C. Crucial: Any residual water will quench the subsequent silylation reaction.
Step 4: Derivatization (Silylation)
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Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
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Incubate at 70°C for 30 minutes.
Step 5: Chiral GC-MS Acquisition
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Inject 1 µL into a GC-MS equipped with a chiral capillary column (e.g., Cyclodextrin-based phase) to resolve D- and L-enantiomers[2][6].
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Operate the MS in Selected Ion Monitoring (SIM) mode (see Table 2 for m/z targets).
GC-MS experimental workflow utilizing D-Arabinitol-13C5 as an internal standard.
Quantitative Data Summaries
The following tables summarize the critical physicochemical parameters of the standard and the mass spectrometry targets required for assay programming.
Table 1: Physicochemical and Isotopic Properties of D-Arabinitol-13C5 [4][5]
| Property | Specification |
| Chemical Name | D-Arabinitol-13C5 (Synonym: D-Arabitol-13C5) |
| Molecular Formula | 13C5H12O5 |
| Molecular Weight | 157.11 g/mol (Labeled) vs 152.15 g/mol (Unlabeled) |
| Isotopic Enrichment | ≥ 99 atom % 13C |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, and DMSO |
Table 2: GC-MS SIM Parameters for Arabinitol-TMS Derivatives
| Analyte (TMS-Derivatized) | Target Quantifier Ion (m/z) | Qualifier Ions (m/z) | Rationale for Ion Selection |
| Endogenous Arabinitol | 319 | 217, 307 | Primary cleavage of the carbon backbone yielding stable silicon-stabilized carbocations. |
| D-Arabinitol-13C5 | 323 / 324* | 220, 311 | Reflects the +4 or +5 mass shift depending on the specific carbon fragment retained in the ion. |
*Note: The exact m/z of the labeled fragment depends on whether the dominant cleavage ion retains 4 or 5 of the labeled carbon atoms. Method validation must empirically confirm the base peak shift.
References
- D-Arabinitol—a marker for invasive candidiasis ResearchG
- Diagnosis of Disseminated Candidiasis by Measurement of Urine D-Arabinitol/L-Arabinitol R
- Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine DiVA Portal
- Omics and Multiomics-Based Diagnostics for Invasive Candidiasis: Toward Precision Medicine NIH / PMC
- Certificate of Analysis - D-Arabinitol-13C5 LGC Standards
- D-Arabinitol-13C5, TRC 5 mg Fisher Scientific
Sources
- 1. researchgate.net [researchgate.net]
- 2. umu.diva-portal.org [umu.diva-portal.org]
- 3. Omics and Multiomics-Based Diagnostics for Invasive Candidiasis: Toward Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. D-Arabinitol-13C5, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]
- 6. journals.asm.org [journals.asm.org]
